PYR6
CAS No.: 245747-08-4
Cat. No.: VC0540675
Molecular Formula: C17H9F7N4O
Molecular Weight: 418.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 245747-08-4 | 
|---|---|
| Molecular Formula | C17H9F7N4O | 
| Molecular Weight | 418.27 g/mol | 
| IUPAC Name | N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide | 
| Standard InChI | InChI=1S/C17H9F7N4O/c18-12-8-25-6-5-11(12)15(29)26-9-1-3-10(4-2-9)28-14(17(22,23)24)7-13(27-28)16(19,20)21/h1-8H,(H,26,29) | 
| Standard InChI Key | XZIQSOZOLJJMFN-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | 
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | 
| Appearance | Solid powder | 
Introduction
Chemical and Structural Properties of PYR6
PYR6 belongs to the 3,5-bis(trifluoromethyl)pyrazole (BTP) class of compounds, which are characterized by electron-withdrawing substituents on the pyrazole ring. The molecular formula of PYR6 is C₁₇H₉F₇N₄O, with a molecular weight of 418.27 g/mol . Its structure features a 3-fluoro-4-pyridinecarboxamide group linked to a 4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl moiety, which confers selectivity for calcium channels .
Synthesis and Solubility
PYR6 is synthesized via microwave-assisted cyclocondensation of 4-nitrophenylhydrazine hydrochloride with enones, followed by catalytic transfer hydrogenation and subsequent amide bond formation . The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (239.08 mM) and is typically stored at -20°C to maintain stability .
Table 1: Key Chemical Properties of PYR6
| Property | Value | 
|---|---|
| CAS Number | 245747-08-4 | 
| Molecular Formula | C₁₇H₉F₇N₄O | 
| Molecular Weight | 418.27 g/mol | 
| Solubility | ≥100 mg/mL in DMSO | 
| Storage Conditions | -20°C, desiccated | 
| SMILES Notation | O=C(C1=C(F)C=NC=C1)NC2=CC=C(N3N=C(C(F)(F)F)C=C3C(F)(F)F)C=C2 | 
Pharmacological Profile and Selectivity
PYR6 was developed to address the limited selectivity of earlier pyrazole derivatives like BTP2 and PYR3, which inhibited both TRPC and Orai channels . Systematic electrophysiological and calcium imaging studies revealed that PYR6 preferentially blocks Orai1-mediated SOCE over TRPC3-mediated ROCE, with IC50 values of 0.49 µM and 18.2 µM, respectively . This 37-fold selectivity enables researchers to isolate SOCE contributions in cells expressing both channel types, such as mast cells and vascular smooth muscle .
Comparative Potency of Pyrazole Derivatives
In HEK293 cells overexpressing TRPC3, PYR6 inhibited carbachol-induced currents by only 52% at 3 µM, whereas it suppressed Orai1-mediated CRAC currents by >90% at the same concentration . In contrast, PYR3 inhibited both pathways with similar efficacy (IC50 ≈1–3 µM), highlighting PYR6’s improved selectivity .
Research Applications and Experimental Findings
Mast Cell Activation Studies
In RBL-2H3 mast cells, PYR6 (1–3 µM) reduced antigen-induced degranulation by 70–90%, comparable to the effects of Orai1 knockout . This inhibition correlated with suppressed NFAT transcriptional activity, confirming SOCE’s role in immune cell activation .
Uterine Smooth Muscle Contraction
Recent studies in rat uterine tissue demonstrated that PYR6 (3 µM) selectively inhibits carbachol- and cloprostenol-induced contractions while sparing oxytocin-mediated responses . This suggests that Orai channels contribute to muscarinic receptor signaling in myometrium, a finding with implications for preterm labor therapeutics .
Table 2: Functional Effects of PYR6 in Experimental Models
Limitations and Future Directions
While PYR6 is a valuable tool, its pharmacokinetic properties (e.g., short half-life in vivo) limit therapeutic applications. Second-generation analogs with improved bioavailability are under development . Additionally, the compound’s effects on TRPC6 and TRPC7 channels remain unexplored, warranting further subtype selectivity studies .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume